![molecular formula C23H21BrO2S B10923185 (2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one](/img/structure/B10923185.png)
(2E)-3-[4-(benzyloxy)phenyl]-1-(4-bromo-5-propylthiophen-2-yl)prop-2-en-1-one
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Overview
Description
(E)-3-[4-(BENZYLOXY)PHENYL]-1-(4-BROMO-5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(BENZYLOXY)PHENYL]-1-(4-BROMO-5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzyloxy)benzaldehyde and 4-bromo-5-propyl-2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(BENZYLOXY)PHENYL]-1-(4-BROMO-5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
(E)-3-[4-(BENZYLOXY)PHENYL]-1-(4-BROMO-5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-3-[4-(BENZYLOXY)PHENYL]-1-(4-BROMO-5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell proliferation and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[4-(METHOXY)PHENYL]-1-(4-BROMO-5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE
- (E)-3-[4-(HYDROXY)PHENYL]-1-(4-BROMO-5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE
- (E)-3-[4-(METHYL)PHENYL]-1-(4-BROMO-5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-3-[4-(BENZYLOXY)PHENYL]-1-(4-BROMO-5-PROPYL-2-THIENYL)-2-PROPEN-1-ONE is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H21BrO2S |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(E)-1-(4-bromo-5-propylthiophen-2-yl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H21BrO2S/c1-2-6-22-20(24)15-23(27-22)21(25)14-11-17-9-12-19(13-10-17)26-16-18-7-4-3-5-8-18/h3-5,7-15H,2,6,16H2,1H3/b14-11+ |
InChI Key |
LCKIZAZNPGSHGX-SDNWHVSQSA-N |
Isomeric SMILES |
CCCC1=C(C=C(S1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)Br |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
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